molecular formula C10H12N2O3 B2544477 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea CAS No. 2620-51-1

1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea

Cat. No.: B2544477
CAS No.: 2620-51-1
M. Wt: 208.217
InChI Key: SVSHLXIXWFEGET-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-methylurea is a urea derivative featuring a 1,3-benzodioxole moiety linked via a methylene group to a methyl-substituted urea core.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-10(13)12-5-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSHLXIXWFEGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea typically involves the reaction of 1-(2H-1,3-benzodioxol-5-ylmethyl)amine with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and room temperature to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-methylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can facilitate binding to these targets, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea with structurally related compounds, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight Notable Features
This compound Methyl group on urea nitrogen Not explicitly stated Simplicity enhances synthetic accessibility; moderate lipophilicity.
1-(2H-1,3-Benzodioxol-5-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea Thiophene-triazole moiety 343.36 Bulky heterocyclic substituent increases molecular weight and steric hindrance.
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(diphenylmethyl)urea Pyrrolidinone and diphenylmethyl groups Not explicitly stated High lipophilicity from diphenylmethyl; potential for enhanced protein binding.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine Piperazine sulfonyl group (non-urea) Not explicitly stated Sulfonyl group enhances electron-withdrawing properties; targets proteases.
2H-1,3-Benzodioxol-5-ylmethyl acetate Acetate ester Not explicitly stated Ester group increases hydrolytic lability compared to urea.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methyl group in the target compound confers moderate lipophilicity, whereas diphenylmethyl () and thiophene-triazole () substituents increase hydrophobicity.
  • Stability : Urea derivatives (e.g., target compound, ) are generally more stable under physiological conditions compared to ester analogs (), which are prone to hydrolysis.
  • Synthetic Accessibility : The target compound’s simpler structure likely allows easier synthesis and higher purity (e.g., 95% purity reported for related compounds in ).

Biological Activity

1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3C_{10}H_{12}N_2O_3 with a molecular weight of approximately 208.22 g/mol. The compound consists of a central urea moiety linked to a benzodioxole group, which enhances its biological activity through potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzodioxole ring facilitates binding to these targets, while the urea moiety can form hydrogen bonds, enhancing the compound's affinity and specificity. This interaction may modulate various biological pathways, leading to observed therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and human lung cancer cells (A549) in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound possesses antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disk diffusion assays.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves both apoptosis and necrosis pathways.

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity. The researchers suggested that further modifications could enhance its potency.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-(2H-1,3-benzodioxol-5-ylmethyl)-3-ethylureaEthyl group instead of methylPotentially different hydrophobicity
1-(2H-1,3-benzodioxol-5-ylmethyl)-3-phenyureaPhenyl group substitutionMay exhibit different binding affinities
1-(2H-1,3-benzodioxol-5-ylmethyl)-carbamateCarbamate instead of ureaDifferent reactivity patterns

The methyl group in this compound provides an optimal balance between hydrophobicity and steric hindrance compared to its analogs.

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